

Molecular structure and weight of 2-Chloro-4-fluorobenzaldehyde.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzaldehyde

Cat. No.: B1630644

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-4-fluorobenzaldehyde**: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **2-Chloro-4-fluorobenzaldehyde**. It delves into its molecular characteristics, physicochemical properties, synthesis, reactivity, and critical applications, with a focus on providing actionable insights for laboratory and industrial settings.

Introduction and Strategic Importance

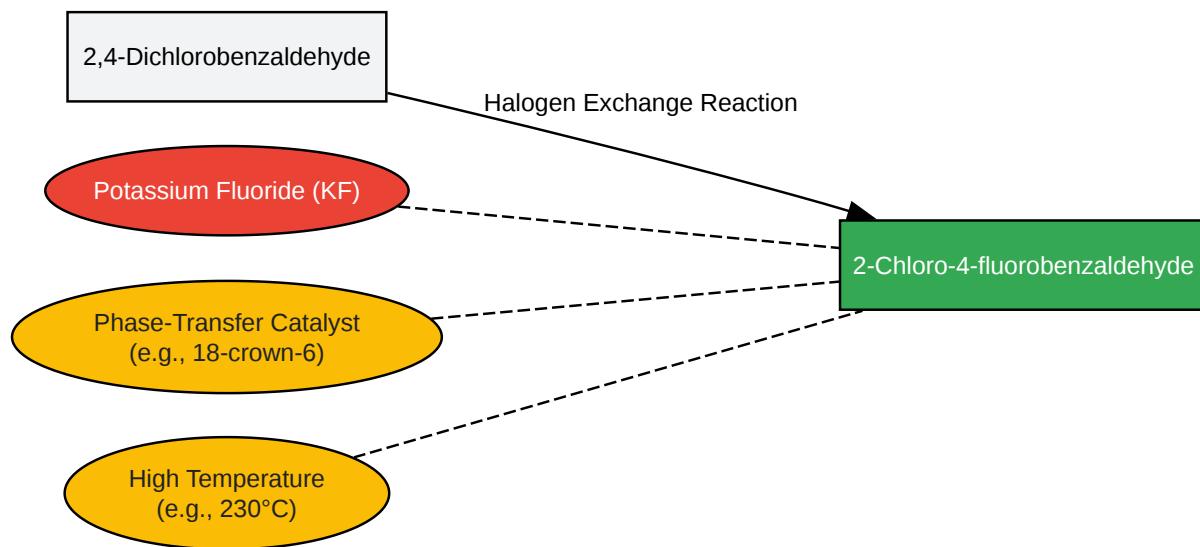
2-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis.^[1] Its strategic importance lies in the unique electronic properties conferred by its substituents: an electron-withdrawing aldehyde group, a moderately deactivating chloro group, and a strongly electronegative fluoro group. This specific arrangement on the benzene ring creates a molecule with tailored reactivity, making it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Researchers leverage its distinct reactivity to construct novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.^[1] This document provides an in-depth analysis of its core attributes to support and guide its effective application.

Molecular Structure and Physicochemical Profile

The structural and physical properties of **2-Chloro-4-fluorobenzaldehyde** are fundamental to its role in chemical synthesis. The molecule consists of a benzene ring substituted with a formyl group (CHO) at position 1, a chlorine atom at position 2, and a fluorine atom at position 4.

Caption: Molecular Structure of **2-Chloro-4-fluorobenzaldehyde**.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.


Property	Value	Reference(s)
IUPAC Name	2-chloro-4-fluorobenzaldehyde	[3][4]
CAS Number	84194-36-5	[1][3][5][6]
Molecular Formula	C ₇ H ₄ ClFO	[1][3][5][6]
Molecular Weight	158.56 g/mol	[1][4][5][6]
Appearance	White to almost white crystalline powder	[1]
Melting Point	60-63 °C	[1]
Boiling Point	118-120 °C / 50 mmHg	[1]
SMILES	C1=C(C(=CC=C1F)C=O)Cl	[5]
InChI Key	KMQWNQKESAHDKD-UHFFFAOYSA-N	[3][4]

Analytical Characterization and Spectroscopic Profile

Confirmation of the identity and purity of **2-Chloro-4-fluorobenzaldehyde** is critical. Standard analytical techniques provide a definitive structural fingerprint.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum is expected to show a characteristic aldehyde proton signal (singlet) between δ 9.5-10.5 ppm. The aromatic region will display complex multiplets corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the chlorine and fluorine atoms.[7]
- ^{13}C NMR: The carbonyl carbon of the aldehyde group typically appears around δ 185-195 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached halogens.[4]
- ^{19}F NMR: A single resonance is expected, confirming the presence of the fluorine atom.[8]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band for the aldehyde group, typically found in the region of 1690-1715 cm^{-1} . C-H stretching from the aromatic ring and aldehyde, as well as C-Cl and C-F stretching vibrations, will also be present.[3][9]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[3][9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4-fluorobenzaldehyde [webbook.nist.gov]
- 4. 2-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Chloro-4-fluorobenzaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [Molecular structure and weight of 2-Chloro-4-fluorobenzaldehyde.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630644#molecular-structure-and-weight-of-2-chloro-4-fluorobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com